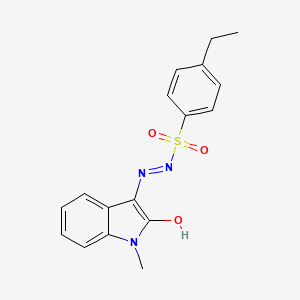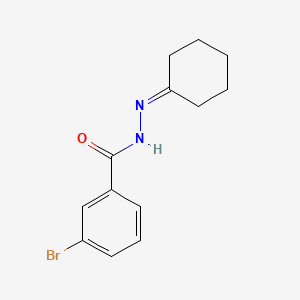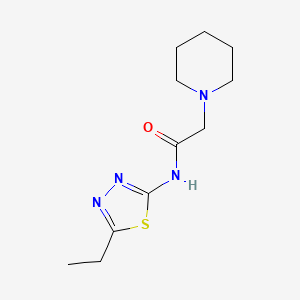![molecular formula C15H13N3O3S B5882724 3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, commonly known as MNACB, is a chemical compound used in scientific research for its potential therapeutic applications. MNACB is a thioamide derivative of 3-nitroaniline, which has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MNACB is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
MNACB has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. MNACB has also been found to reduce the expression of COX-2 and LOX in cancer cells, leading to a decrease in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNACB has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, MNACB has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for MNACB research. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in clinical trials. MNACB could also be modified to improve its solubility and reduce its toxicity, making it a more viable therapeutic option.
Conclusion:
MNACB is a chemical compound with potential therapeutic applications in scientific research. It has shown promising results in various studies, including its anticancer, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. MNACB has several advantages for lab experiments, but also has limitations that need to be addressed. Overall, MNACB has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Métodos De Síntesis
MNACB can be synthesized using various methods, including the reaction of 3-nitroaniline with carbon disulfide and methyl iodide in the presence of potassium hydroxide. Another method involves the reaction of 3-nitroaniline with carbon disulfide and methyl iodide in the presence of sodium methoxide. The yield of MNACB using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
MNACB has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. MNACB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-4-2-5-11(8-10)14(19)17-15(22)16-12-6-3-7-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJKQWCJDNCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)





![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)